molecular formula C23H44N2O6 B563569 Bis(tert-butyl)-N-boc-aminohexyliminodiacetate CAS No. 1076199-10-4

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

Cat. No.: B563569
CAS No.: 1076199-10-4
M. Wt: 444.613
InChI Key: PPMXEOGZSGYRLR-UHFFFAOYSA-N
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Description

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is a compound that features a tert-butyl group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where protection of functional groups is necessary.

Scientific Research Applications

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s used in a biological context, for example, it might interact with certain enzymes or cellular structures .

Safety and Hazards

Like all chemicals, proper handling and storage of this compound would be crucial to ensure safety. Material Safety Data Sheets (MSDS) provide information on the potential hazards of chemicals, as well as precautions for safe use and handling .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, future research might focus on exploring its potential as a therapeutic agent .

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is unique due to its dual protection of amino groups, which allows for selective reactions and high stability under various conditions . This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.

Properties

IUPAC Name

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXEOGZSGYRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652477
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-10-4
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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